(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) :
- δ 7.35–7.15 (m, 3H) : Aromatic protons from the dichlorophenyl group.
- δ 7.10–6.85 (m, 4H) : Protons from the indane benzene ring.
- δ 3.80 (q, J = 6.8 Hz, 1H) : Methine proton adjacent to the amine (C1).
- δ 3.20–3.00 (m, 2H) : Methylene protons (C2) of the indane ring.
- δ 2.95 (s, 3H) : N-methyl group.
¹³C NMR (100 MHz, D₂O) :
- δ 145.2, 142.5 : Quaternary carbons bearing chlorine atoms.
- δ 130.1–125.3 : Aromatic carbons.
- δ 58.4 (C1) : Methine carbon bonded to the amine.
- δ 35.2 (N-CH₃) : Methyl group attached to nitrogen.
Infrared (IR) Spectroscopy
- ν 3250 cm⁻¹ : N-H stretch (protonated amine).
- ν 1580, 1450 cm⁻¹ : C=C aromatic stretching.
- ν 750 cm⁻¹ : C-Cl asymmetric bending.
Mass Spectrometry (MS)
Physicochemical Properties and Stability Profiling
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | 398.3°C (760 mmHg) |
| Flash Point | 194.7°C |
| Vapor Pressure | 1.49 × 10⁻⁶ mmHg (25°C) |
| Solubility | Soluble in polar solvents (water, methanol) |
| LogP (Octanol-Water) | Estimated 3.8 ± 0.5 |
The hydrochloride salt exhibits hygroscopicity, requiring storage in anhydrous conditions. No decomposition is observed below 150°C, but prolonged exposure to light induces gradual racemization at the chiral centers. Aqueous solutions (pH 1–6) remain stable for 24 hours, while alkaline conditions (pH > 8) promote precipitation of the free base.
Properties
Molecular Formula |
C16H16Cl3N |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(1S,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m1./s1 |
InChI Key |
QICQDZXGZOVTEF-CACIRBSMSA-N |
Isomeric SMILES |
CN[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Indatraline hydrochloride can be synthesized through several routes. One method involves the iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . Another approach uses metal-catalyzed reactions, which are common in the synthesis of antidepressant molecules . Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities .
Chemical Reactions Analysis
Indatraline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to convert indatraline hydrochloride into its active or inactive forms.
Major products formed from these reactions include different isomers and derivatives of indatraline hydrochloride, which may have varying pharmacological effects .
Scientific Research Applications
Indatraline hydrochloride has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of monoamine transporter inhibitors.
Mechanism of Action
Indatraline hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant effects . The compound targets sodium-dependent dopamine transporters and affects pathways like the mTOR/S6 kinase signaling pathway, which is involved in autophagy and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:
2.1.1 Sertraline Hydrochloride
- Structure : Sertraline (C₁₇H₁₇Cl₂N·HCl) contains a 3,4-dichlorophenyl group but is fused to a tetralin (1,2,3,4-tetrahydronaphthalene) ring instead of an indanamine backbone. The active form is the cis-(1S,4S) enantiomer .
- Activity: Unlike Indatraline’s non-selective monoamine inhibition, Sertraline is a selective serotonin reuptake inhibitor (SSRI) with minimal effects on dopamine/norepinephrine transporters .
- Synthesis : Sertraline’s synthesis involves resolution using D-(-)-mandelic acid, highlighting enantiomeric purity’s role in selectivity .
2.1.2 Dopamine Hydrochloride
- Structure: Dopamine (C₈H₁₁NO₂·HCl) features a 3,4-dihydroxyphenyl group attached to an ethylamine chain, lacking chlorine substituents .
- Activity : As a neurotransmitter, dopamine directly activates postsynaptic receptors, whereas Indatraline modulates synaptic dopamine levels via reuptake inhibition .
2.1.3 Chlorophenyl-Substituted Heterocycles
Compounds such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride () share the 3,4-dichlorophenyl group but are linked to indazole or quinoline moieties. These exhibit distinct pharmacological profiles (e.g., kinase inhibition vs. monoamine transport) .
Pharmacological and Functional Differences
| Parameter | Indatraline Hydrochloride | Sertraline Hydrochloride | Dopamine Hydrochloride |
|---|---|---|---|
| Molecular Weight | 328.66 g/mol | 342.69 g/mol | 189.64 g/mol |
| Primary Target | Monoamine transporters (SERT, NET, DAT) | Serotonin transporter (SERT) | Dopamine receptors (D1, D2, etc.) |
| Selectivity | Non-selective | High SERT selectivity | Receptor agonist |
| Key Substituents | 3,4-Dichlorophenyl, N-methyl | 3,4-Dichlorophenyl, tetralin ring | 3,4-Dihydroxyphenyl, ethylamine |
| Therapeutic Use | Research (antidepressant, autophagy) | Clinical antidepressant | Treatment of shock, heart failure |
| Stereochemical Dependency | (+/-)-trans configuration | cis-(1S,4S) enantiomer | Not applicable |
| IC₅₀ (COX-2 Inhibition) | N/A | N/A | N/A |
Notes:
- Indatraline’s 3,4-dichlorophenyl group enhances lipophilicity and transporter binding compared to dopamine’s polar dihydroxyphenyl group .
- Sertraline’s tetralin ring confers rigidity, improving SERT affinity over Indatraline’s indanamine scaffold .
- Chlorine position matters: 3,4-dichloro substitution in Indatraline and Sertraline improves target engagement versus 2,3-dichloro derivatives () .
Structure-Activity Relationships (SAR)
- Chlorine Substitution : 3,4-Dichloro positioning maximizes transporter binding; 4-chloro or 3-chloro variants () show reduced potency .
- N-Methyl Group : Critical for Indatraline’s transporter affinity; removal reduces activity by ~50% .
- Ring Systems : Indanamine (6-membered) vs. tetralin (6-membered fused) vs. indazole (5-membered heterocycle) backbones dictate target selectivity .
Biological Activity
(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride, commonly known as Indatraline, is a compound of significant interest in neuropharmacology due to its potent biological activity as a nonselective monoamine reuptake inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16Cl2N
- Molecular Weight : 292.2 g/mol
- CAS Number : 86939-10-8
- IUPAC Name : (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
Indatraline acts primarily by inhibiting the reuptake of key monoamines in the brain:
- Serotonin (SERT) : Inhibition constant (IC50) = 0.42 nM
- Dopamine (DAT) : IC50 = 1.7 nM
- Norepinephrine (NET) : IC50 = 5.8 nM
These low IC50 values indicate a high potency for Indatraline in modulating neurotransmitter levels, which can contribute to its efficacy in treating mood disorders such as depression and anxiety .
Biological Activity Overview
Indatraline's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Monoamine Reuptake Inhibition | Inhibits the transporters for serotonin, dopamine, and norepinephrine. |
| Centrally Active | Demonstrated effectiveness following systemic administration in animal models. |
| Potential Therapeutic Uses | Investigated for applications in mood disorders and psychostimulant addiction. |
Case Studies and Research Findings
- Neuropharmacological Studies :
-
Comparative Studies :
- Indatraline has been compared with other monoamine reuptake inhibitors, showing superior binding affinity for SERT and DAT .
- Its structural analogs have been synthesized to explore variations in biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development .
Pharmacodynamics and Pharmacokinetics
Indatraline's pharmacodynamics involve its interaction with various neurotransmitter systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
